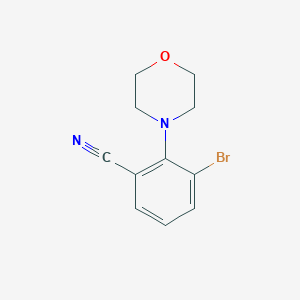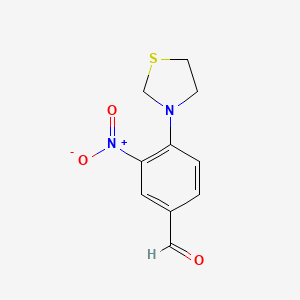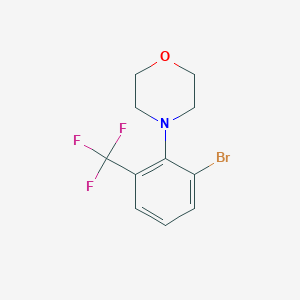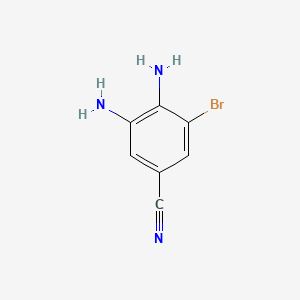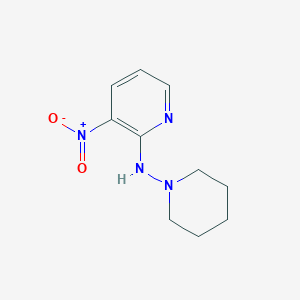
2-chloro-N-(3-chloro-5-methylphenyl)acetamide
Descripción general
Descripción
“2-chloro-N-(3-chloro-5-methylphenyl)acetamide” is an aromatic amide and an organochlorine compound . It is functionally related to a chloroacetic acid . The structure of this compound has been determined as part of a study of the effect of ring and side chain substitutions on the solid state geometry of aromatic amides .
Synthesis Analysis
The synthesis of similar compounds involves combining benzoxazole scaffold with different amines via a reversed phenyl amide linker . The amine function of 3 was acylated with 2-chloroacetyl chloride and 3-chloropropanoyl chloride in chloroform using triethylamine (TEA) as a basic catalyst to give the corresponding amides .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-chloro-5-methylphenyl)acetamide” is closely related to that of N-(3,5-dichlorophenyl)acetamide and other amides . The molecular skeleton is essentially planar . The molecules in the crystal structure are stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds running along the a-axis .Chemical Reactions Analysis
A number of 2-chloro-N-phenylacetamide derivatives can form a hydrogen bonding chain with the C (4) graph set via a secondary amide group (-NHC (=O)-) . The conformations of the N—H and C=O bonds are anti to each other, but the C—Cl and C=O bonds in the side chain are syn .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(3-chloro-5-methylphenyl)acetamide” is 183.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass are 183.0450916 g/mol . The topological polar surface area is 29.1 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Research
2-chloro-N-(3-chloro-5-methylphenyl)acetamide: is a compound of interest in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its structure allows for the introduction of additional functional groups, which can lead to the development of new drugs with specific pharmacological activities .
Material Science
In material science, this compound can be used to modify surface properties of materials. By incorporating it into polymers, researchers can alter the hydrophobicity, which could be beneficial in creating specialized coatings or adhesives .
Analytical Chemistry
The compound’s unique chemical structure makes it suitable for use as a standard or reference material in chromatography and mass spectrometry. This aids in the identification and quantification of complex mixtures in various samples .
Agrochemical Synthesis
2-chloro-N-(3-chloro-5-methylphenyl)acetamide: may serve as an intermediate in the synthesis of herbicides. Its chlorinated aromatic structure is similar to that of many agrochemicals, suggesting potential applications in pest control .
Biochemical Studies
Researchers can utilize this compound in biochemical studies to investigate enzyme-substrate interactions. It could act as an inhibitor or activator for certain enzymes, providing insights into their mechanisms.
Organic Synthesis
This compound is valuable in organic synthesis, serving as a precursor for the formation of various heterocyclic compounds. Its reactivity with different nucleophiles can lead to the creation of diverse organic molecules with potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is structurally similar to acetochlor , a well-known herbicide. Acetochlor targets the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . These enzymes are crucial for plant growth and development.
Mode of Action
Based on its structural similarity to acetochlor , it may also inhibit the elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, affecting plant growth and development.
Biochemical Pathways
As with acetochlor , it likely impacts the gibberellin pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence.
Pharmacokinetics
Similar compounds like acetochlor are moderately soluble in water and quite volatile , which may influence their bioavailability and distribution in the environment.
Result of Action
Based on its structural similarity to acetochlor , it may also disrupt normal plant growth and development by inhibiting key enzymes in the gibberellin pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(3-chloro-5-methylphenyl)acetamide. For instance, Acetochlor, a similar compound, is more active in dry conditions than other chloroacetamide herbicides . It also has residual activity lasting up to ten weeks . Therefore, soil moisture levels and temperature could potentially impact the effectiveness and persistence of 2-chloro-N-(3-chloro-5-methylphenyl)acetamide.
Direcciones Futuras
The structure of “2-chloro-N-(3-chloro-5-methylphenyl)acetamide” has been determined as part of a study of the effect of ring and side chain substitutions on the solid state geometry of aromatic amides . This suggests that future research could further explore the impact of different substitutions on the properties of these compounds .
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-7(11)4-8(3-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQVPGXEIJXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254729 | |
| Record name | 2-Chloro-N-(3-chloro-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-5-methylphenyl)acetamide | |
CAS RN |
99585-91-8 | |
| Record name | 2-Chloro-N-(3-chloro-5-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chloro-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402006.png)

